Product packaging for Hexanimidamide hydrochloride(Cat. No.:CAS No. 64285-96-7)

Hexanimidamide hydrochloride

Cat. No.: B2974809
CAS No.: 64285-96-7
M. Wt: 150.65
InChI Key: IQYXAKDFVUKMLW-UHFFFAOYSA-N
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Description

Contextualization of Imidamide Functional Groups in Organic Chemistry and Chemical Biology

The imidamide functional group, also known as an amidine, is characterized by the structure RC(=NR')NR''R'''. These compounds are the imine analogues of amides and exhibit distinct chemical properties. sigmaaldrich.com In organic chemistry, imidamides are recognized for their high basicity, which surpasses that of amides. sigmaaldrich.com This increased basicity is attributed to the ability of the positive charge to be delocalized across both nitrogen atoms upon protonation, forming a stabilized amidinium ion. sigmaaldrich.com This resonance stabilization also results in identical carbon-nitrogen bond lengths within the amidinium cation. sigmaaldrich.com

The synthesis of imidamides can be achieved through various methods, including the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by reaction with ammonia. sigmaaldrich.com

From a chemical biology perspective, the imidamide moiety is of considerable interest. Its ability to participate in hydrogen bonding and form charged species under physiological conditions makes it a valuable functional group in the design of bioactive molecules. ontosight.ai Imidamide-containing compounds have been explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, owing to their capacity to interact with biological targets such as enzymes and receptors. ontosight.ai

Overview of Hexanimidamide (B1608653) Hydrochloride as a Prototypical Imidamide Salt

Hexanimidamide hydrochloride serves as a straightforward example of an aliphatic imidamide salt. As a hydrochloride salt, it is the product of the reaction between the basic hexanimidamide and hydrochloric acid. This conversion to a salt form often enhances the compound's stability and water solubility, which is a common strategy for handling and studying organic bases.

The structure of this compound consists of a six-carbon alkyl chain (hexanyl group) attached to the imidamide functional group, with a chloride ion as the counter-ion. The presence of the hydrochloride salt indicates that the imidamide group is protonated, existing as an amidinium ion.

While detailed research findings on this compound are limited, its fundamental structure makes it a useful reference compound for understanding the basic properties of imidamide salts. It is commercially available from suppliers of chemical building blocks for research and development purposes. sigmaaldrich.comsigmaaldrich.com

Research Trajectories and Interdisciplinary Significance of this compound Studies

Although specific studies focusing solely on this compound are not prominent in the scientific literature, its significance can be inferred from the broader research trajectories involving the imidamide functional group. The study of simple imidamide salts like this compound can provide foundational data for more complex drug design and development projects.

The interdisciplinary significance lies at the crossroads of organic synthesis, medicinal chemistry, and materials science. In medicinal chemistry, the imidamide scaffold is a key component in the development of therapeutic agents. For instance, related structures are found in allosteric modulators of receptors targeted for pain management. nih.gov

Furthermore, the coordination chemistry of imidamide-containing ligands with metal ions is an active area of research, with potential applications in catalysis and materials science. researchgate.net While this compound itself may not be the direct subject of these advanced studies, it represents a fundamental building block and a starting point for the synthesis of more elaborate molecules with tailored properties. The study of such simple models is crucial for understanding the structure-activity relationships that govern the function of more complex systems.

Chemical Compound Data

Compound Name
This compound
Hydrochloric acid
Ammonia
2-sulfonamidebenzamides
hexahydroquinolines

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C6H15ClN2 sigmaaldrich.com
Molecular Weight 150.65 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
SMILES String Cl.CCCCCC(N)=N sigmaaldrich.com
InChI Key IQYXAKDFVUKMLW-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 64285-96-7 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2 B2974809 Hexanimidamide hydrochloride CAS No. 64285-96-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYXAKDFVUKMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies for Hexanimidamide Hydrochloride

Intrinsic Reactivity Profiles of the Imidamide Moiety

The chemical behavior of hexanimidamide (B1608653) is dominated by the imidamide functional group, characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement results in a unique electronic distribution that dictates its reactivity.

The imidamide group exists in a tautomeric equilibrium with its imidic acid form, although this equilibrium heavily favors the amide form. Theoretical studies have demonstrated that the amide tautomer is significantly more stable than the imidic acid tautomer. thieme-connect.de This equilibrium involves the migration of a proton between the nitrogen and the oxygen (in the case of amides) or between the two nitrogen atoms in the amidine system itself. thieme-connect.deresearchgate.net

For hexanimidamide, this tautomerism involves the proton shifting between the two nitrogen atoms. In the hydrochloride salt form, the positive charge is delocalized across the N-C-N system, which can be represented by resonance structures. This delocalization enhances the stability of the cation and influences the geometry and bond lengths within the functional group.

Table 1: Tautomeric and Resonance Forms of the Hexanimidamide Cation

FormStructureDescription
Amidinium Cation (Resonance Form A)CH3(CH2)4-C(=NH2+)-NH2The positive charge is localized on the imino nitrogen.
Amidinium Cation (Resonance Form B)CH3(CH2)4-C(NH2)-NH2+The positive charge is localized on the amino nitrogen.
Delocalized Structure[CH3(CH2)4-C(NH2)2]+A hybrid representation showing delocalization of the positive charge across the N-C-N system.

This resonance stabilization makes the C-N bonds have a partial double bond character, leading to a more planar arrangement of the imidamide group and restricted rotation around these bonds.

The imidamide functional group exhibits dual reactivity, containing both nucleophilic and electrophilic centers. youtube.comyoutube.com This duality is central to its utility as a synthetic building block. researchgate.net

Nucleophilic Character: The nitrogen atoms of the free base form of hexanimidamide possess lone pairs of electrons, making them nucleophilic. libretexts.org They can react with a variety of electrophiles. The terminal -NH2 group is a primary site for nucleophilic attack. This reactivity is fundamental to the N-substitution reactions discussed in section 3.2.1.

Electrophilic Character: The central carbon atom of the imidamide group is bonded to two electronegative nitrogen atoms. This creates a partial positive charge on the carbon, rendering it electrophilic. youtube.com This electrophilic center is susceptible to attack by strong nucleophiles. In the protonated hydrochloride form, the electrophilicity of this carbon is further enhanced, making it more reactive towards nucleophilic addition, which can be a precursor to substitution or ring-opening reactions.

The interplay between these nucleophilic and electrophilic sites allows the imidamide moiety to participate in a diverse range of chemical reactions.

Directed Derivatization of Hexanimidamide Hydrochloride

The functional handles on this compound—the two nitrogen atoms and the aliphatic chain—provide multiple avenues for structural modification and derivatization.

The nucleophilic nitrogen atoms of the imidamide group are readily functionalized. These reactions typically require converting the hydrochloride salt to the free base form to unmask the nucleophilicity of the nitrogen atoms.

N-Alkylation: The reaction of the hexanimidamide free base with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of N-alkylated products. However, controlling the degree of alkylation can be challenging, as the mono-alkylated product can be more nucleophilic than the starting material, potentially leading to di-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com Selective mono-alkylation often requires careful control of stoichiometry and reaction conditions. libretexts.org

N-Acylation: Acylation with acyl chlorides or anhydrides provides a reliable method for introducing carbonyl functionalities. This reaction typically occurs at the more nucleophilic amino group to form N-acyl hexanimidamides. These derivatives are valuable intermediates in synthesis.

N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl bonds. This involves the palladium-catalyzed reaction of the imidamide with aryl halides or triflates, enabling the synthesis of a wide range of N-aryl hexanimidamides. organic-chemistry.org

Table 2: Representative N-Substitution Reactions for Hexanimidamide

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl Iodide (CH₃I)N-Methylhexanimidamide
AcylationAcetyl Chloride (CH₃COCl)N-Acetylhexanimidamide
ArylationPhenylboronic Acid (C₆H₅B(OH)₂) / Pd catalystN-Phenylhexanimidamide

The hexyl chain of hexanimidamide is generally considered unreactive. However, modern synthetic methods have enabled the selective functionalization of aliphatic C-H bonds. nih.gov Strategies such as radical chain transfer reactions could potentially be applied to introduce new functional groups (e.g., halogens, hydroxyl groups, or other carbon-based substituents) along the aliphatic backbone. nih.gov Such modifications could be used to modulate the physicochemical properties of the molecule, such as lipophilicity or solubility, or to introduce new points for further derivatization.

Amidines are highly valuable precursors for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov Hexanimidamide can be utilized in cyclization reactions with bifunctional reagents to construct various ring systems. A prominent example is the synthesis of 1,3,4-oxadiazoles.

The synthesis of a 1,3,4-oxadiazole (B1194373) ring can be achieved by first acylating the hexanimidamide to form an N-acyl derivative. This intermediate can then undergo dehydrative cyclization, often promoted by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 2-amino-5-substituted-1,3,4-oxadiazole. openmedicinalchemistryjournal.commdpi.com The specific substituent on the oxadiazole ring is determined by the acylating agent used. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org

Table 3: Illustrative Cyclization Pathway to an Oxadiazole Derivative

StepReactant(s)Key ReagentIntermediate/ProductHeterocyclic System Formed
1. AcylationHexanimidamide + Benzoyl ChlorideBase (e.g., Triethylamine)N-BenzoylhexanimidamideN/A
2. CyclizationN-BenzoylhexanimidamidePOCl₃ (Phosphorus oxychloride)2-(Hexylamino)-5-phenyl-1,3,4-oxadiazole1,3,4-Oxadiazole

Selective Functionalization and Chemoselectivity Considerations

The presence of two nitrogen atoms with different hybridization states (sp² and sp³) and a reactive carbon atom in the amidine group of Hexanimidamide presents opportunities and challenges for selective functionalization. The hydrochloride form implies that the more basic imino nitrogen is protonated, forming an amidinium ion. This ionic nature is a critical factor in determining the chemoselectivity of its reactions.

The key to selective functionalization lies in modulating the reactivity of the different sites within the molecule. The amidinium cation is significantly less nucleophilic than the corresponding free base. Therefore, reactions requiring a nucleophilic amidine will necessitate deprotonation. Conversely, the electrophilicity of the amidine carbon is enhanced in the protonated form, making it more susceptible to nucleophilic attack.

Chemoselectivity in N-Functionalization:

Selective N-functionalization of the two nitrogen atoms in Hexanimidamide can be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the base. In the free base form, the sp² imino nitrogen is generally more nucleophilic than the sp³ amino nitrogen. However, steric hindrance around the imino nitrogen can sometimes direct reactions to the amino nitrogen.

Consider the reaction of Hexanimidamide with an electrophile (E⁺). In the presence of one equivalent of a strong base, the hydrochloride salt is neutralized to the free amidine. Subsequent reaction with an electrophile would likely occur at the more nucleophilic imino nitrogen. The use of a second equivalent of a very strong base could deprotonate the amino nitrogen, allowing for selective functionalization at that site.

A notable example of chemoselectivity in amidine reactions is the base-dependent formation of iminopyrimidine regioisomers from the reaction of amidines with substituted 3-phenyl-2-propynylnitriles. nih.govacs.org In the absence of a strong base, one regioisomer is formed with high selectivity. However, the addition of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) completely reverses the selectivity, leading to the formation of the other regioisomer almost exclusively. nih.govacs.org This demonstrates that the choice of base can be a powerful tool for controlling the regiochemical outcome of reactions involving amidines.

Research Findings on Selective Amidine Reactions:

Reactant 1Reactant 2ConditionsMajor ProductReference
Amidine3-Phenyl-2-propynylnitrileNo BaseIminopyrimidine Isomer A nih.govacs.org
Amidine3-Phenyl-2-propynylnitrile2 equiv. NaHMDSIminopyrimidine Isomer B nih.govacs.org

This table illustrates the dramatic effect of the reaction conditions on the chemoselective outcome of amidine reactions.

Development of Novel Reactions Involving this compound as a Substrate or Reagent

The amidine functional group is a versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles. rsc.orgsemanticscholar.org Consequently, this compound can serve as a valuable precursor in the development of novel synthetic methodologies.

Cycloaddition Reactions:

Amidines can participate in various cycloaddition reactions to construct heterocyclic rings. For instance, they can act as a three-atom component in [3+2] cycloadditions with suitable partners to form five-membered rings. mdpi.com Furthermore, amidines have been shown to react with 1,2,3,5-tetrazines in an inverse electron demand Diels-Alder-type reaction to afford 1,3,5-triazines. nih.gov This reaction proceeds through an initial nucleophilic attack of the amidine on the tetrazine ring, followed by elimination of nitrogen and cyclization. nih.govacs.org

Synthesis of Heterocyclic Compounds:

The reaction of amidines with bifunctional electrophiles is a cornerstone in the synthesis of various heterocycles, including pyrimidines, imidazoles, and quinazolines. rsc.orgrsc.org For example, the condensation of an amidine with a 1,3-dicarbonyl compound is a classic method for the synthesis of pyrimidines. By employing Hexanimidamide, novel substituted pyrimidines bearing a hexyl group could be accessed.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of aza-heterocycles from amidines. nih.gov In these reactions, the amidine group can act as a directing group, facilitating the functionalization of an adjacent C-H bond and subsequent annulation to form complex heterocyclic systems.

Novel Reaction Pathways:

Recent research has explored new reaction pathways involving amidines. For instance, the nucleophilic addition of amines to activated nitriles is a common route to amidines, suggesting that the amidine functional group in Hexanimidamide could undergo related transformations. mdpi.comnih.gov The reaction of amidines with 1,2,3-triazines to form pyrimidines has also been investigated, revealing a mechanism involving nucleophilic addition, N₂ elimination, and cyclization. nih.govacs.org

The development of novel reactions could also involve leveraging the basicity of the amidine functionality. As strong, uncharged bases, amidines can be employed as catalysts in various organic transformations. wikipedia.org The hydrochloride salt form would need to be neutralized in such applications.

Examples of Novel Reactions Involving Amidines:

Reaction TypeAmidine DerivativeReactantProductReference
Inverse Electron Demand Diels-Alder4,6-Diphenyl-1,2,3,5-tetrazineBenzamidine (B55565)2,4,6-Triphenyl-1,3,5-triazine nih.gov
[4+1] AnnulationAryl ImidamideDiazo CompoundIndole Derivative nih.gov
Nucleophilic AdditionPropionitrilium derivative of cobalt bis(dicarbollide)Primary AmineBoronated Amidine mdpi.com

This table showcases some of the innovative ways the amidine functional group can be utilized in modern organic synthesis. These examples provide a basis for envisioning novel transformations involving this compound.

Advanced Structural Investigations and Computational Chemistry Applied to Hexanimidamide Hydrochloride

Conformational Analysis and Stereochemical Characterization

The conformational flexibility of Hexanimidamide (B1608653) hydrochloride is a key determinant of its physical and chemical properties. The presence of a six-carbon alkyl chain introduces a multitude of possible spatial arrangements, primarily arising from rotations around the C-C single bonds. The inherent flexibility of the hexyl group allows the molecule to adopt various folded and extended conformations. The stereochemistry of Hexanimidamide hydrochloride is achiral, as it does not possess any stereocenters researchgate.net.

Computational methods, particularly molecular mechanics and quantum chemical calculations, are indispensable for exploring the potential energy surface of this molecule. A systematic conformational search would typically reveal a landscape of low-energy conformers. For the hexyl chain, gauche and anti arrangements around each C-C bond lead to a significant number of possible structures. It is generally observed in alkyl chains that all-anti (fully extended) conformations are among the most stable in the gas phase due to the minimization of steric hindrance. However, in a condensed phase or in the presence of counter-ions, intramolecular and intermolecular interactions can favor more compact, gauche-rich conformations.

The protonated amidinium headgroup also contributes to the conformational profile. The partial double bond character of the C-N bonds restricts rotation, leading to planar or near-planar geometries for this functional group. The orientation of the alkyl chain relative to this planar group defines further conformational isomers. The interaction between the positively charged amidinium group and the chloride counter-ion will significantly influence the preferred conformations, potentially leading to structures where the chloride ion is in close proximity to the N-H protons.

While specific experimental data on the conformational preferences of this compound is scarce, studies on related protonated species with alkyl chains provide valuable insights. For instance, in substituted piperidinium (B107235) salts, electrostatic interactions between polar substituents and the protonated nitrogen have been shown to stabilize specific conformers nih.gov. It is reasonable to infer that similar electrostatic forces are at play in this compound, governing the spatial relationship between the alkyl chain, the amidinium group, and the chloride ion.

A representative set of conformers for a simple protonated amidine, ethanimidamide hydrochloride, and their relative energies as calculated by DFT are presented in the table below to illustrate the concept.

ConformerDihedral Angle (N-C-C-H)Relative Energy (kcal/mol)
Staggered (Anti)180°0.00
Staggered (Gauche)60°0.85
Eclipsed3.50

Note: This data is for a model system and is intended to be illustrative of the energetic differences between conformers.

Electronic Structure Determination and Bonding Analysis

The electronic structure of this compound is dominated by the delocalized positive charge within the amidinium cation. Upon protonation of the imino nitrogen of hexanimidamide, the resulting amidinium ion is stabilized by resonance, which distributes the positive charge across the two nitrogen atoms and the central carbon atom. This charge delocalization is a key feature of amidinium salts and significantly influences their reactivity and intermolecular interactions.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide a detailed picture of the electron distribution. The analysis of molecular orbitals (MOs) reveals the nature of the bonding. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this regard. In the amidinium cation, the HOMO is typically associated with the lone pairs of the nitrogen atoms, while the LUMO is often a π* orbital delocalized over the N-C-N system. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule ukm.my.

Natural Bond Orbital (NBO) analysis is another powerful tool for understanding the bonding in this compound. NBO analysis partitions the electron density into localized bonds and lone pairs, providing a more intuitive chemical picture. For the amidinium group, NBO analysis would quantify the delocalization of the positive charge and the extent of π-character in the C-N bonds. The table below shows a hypothetical NBO charge distribution for a protonated amidine, illustrating the charge delocalization.

AtomNatural Charge (e)
C (amidinium)+0.25
N1 (amidinium)-0.60
N2 (amidinium)-0.60
H (on N1)+0.45
H (on N2)+0.45

Note: This data is illustrative for a generic amidinium cation and actual values for this compound would require specific calculations.

The bonding can be further characterized by analyzing the topology of the electron density using the Quantum Theory of Atoms in Molecules (QTAIM). This method identifies bond critical points and allows for the characterization of the nature of the chemical bonds (e.g., covalent vs. ionic). In this compound, QTAIM would reveal the covalent nature of the bonds within the hexyl chain and the amidinium group, as well as the ionic character of the interaction between the amidinium cation and the chloride anion.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is a powerful approach to understanding the reactivity of this compound and predicting its behavior in chemical reactions.

DFT is a workhorse of modern computational chemistry for studying the reactivity of organic molecules. By calculating the energies of reactants, products, and transition states, DFT can be used to map out the potential energy surface of a reaction and determine reaction barriers. For this compound, DFT could be used to study reactions such as hydrolysis, reactions with nucleophiles, or its role as a catalyst. For instance, the amidinium group can act as a hydrogen bond donor, and DFT could quantify the strength of these interactions.

The calculation of transition state geometries and their corresponding energies is crucial for understanding reaction kinetics. For a hypothetical nucleophilic attack on the central carbon of the amidinium group, DFT could elucidate the structure of the transition state and the activation energy for the reaction. This information is vital for predicting reaction rates and understanding reaction mechanisms.

The interaction between the amidinium cation and the chloride anion in solution can also be studied using MD. The radial distribution function (RDF) between the amidinium group and the chloride ion can be calculated from the simulation trajectory to understand the ion pairing behavior. The strength of these interactions can be quantified by calculating the potential of mean force (PMF) between the ions.

Computational methods can predict various spectroscopic properties that are essential for the experimental characterization of molecules. For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly valuable.

DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. By comparing the calculated spectrum with an experimental one, the structure of the molecule can be confirmed. Specific vibrational modes, such as the N-H stretches and C-N stretches of the amidinium group, would be characteristic and could be assigned with the help of the calculations.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. The calculated 1H and 13C NMR spectra can be used to assign the peaks in an experimental spectrum and to gain further insight into the electronic structure of the molecule. The chemical shifts of the protons on and near the amidinium group would be particularly sensitive to the charge distribution and the local environment.

The following table provides a hypothetical comparison of calculated and experimental spectroscopic data for a related aliphatic amidine hydrochloride.

Spectroscopic DataCalculated ValueExperimental Value
IR: N-H Stretch (cm⁻¹)33503345
IR: C=N Stretch (cm⁻¹)16801675
¹H NMR: N-H (ppm)8.58.4
¹³C NMR: C (amidinium) (ppm)165.0164.5

Note: This data is for a representative compound and is intended to illustrate the predictive power of computational spectroscopy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidamide Systems

A QSAR study on a series of imidamide derivatives would involve several steps. First, a dataset of compounds with known biological activities would be compiled. Then, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model is then developed that correlates the descriptors with the biological activity. Such a model can be used to predict the activity of new, unsynthesized imidamide derivatives, thereby guiding the design of more potent compounds. For a series of alkyl-imidamides, descriptors related to the size and lipophilicity of the alkyl chain, as well as the electronic properties of the amidinium headgroup, would likely be important in the QSAR model.

Roles of Hexanimidamide Hydrochloride As a Versatile Reagent and Building Block in Organic Synthesis

Hexanimidamide (B1608653) Hydrochloride in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov The amidine functional group, such as that in hexanimidamide, can be either formed in situ or participate as a key reactant in these complex transformations, enabling the rapid assembly of diverse molecular scaffolds. chemrxiv.orgresearchgate.net

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.org While the classic Ugi reaction yields a bis-amide, variations of this reaction can produce α-amino amidines. This is achieved by modifying the reaction components, specifically by replacing the carboxylic acid with a primary amine as the nucleophile to trap the key nitrilium ion intermediate. nih.govmdpi.com In such a three-component Ugi-type reaction, an aldehyde, an amine, and an isocyanide can couple to generate a diverse array of α-amino amidines under mild, often catalyzed, conditions. rsc.org

The Mannich reaction is another fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. adichemistry.com While simple amidines are not direct components of the classic Mannich reaction, the core principles of this reaction are relevant. For instance, amidine-containing structures can be synthesized through domino reactions that incorporate Mannich-type steps. nih.govresearchgate.net In these sequences, an initial Mannich condensation can generate an intermediate that subsequently undergoes cyclization or rearrangement to form a final product incorporating an amidine or a related heterocyclic system. researchgate.net

Table 1: Role of Amidine Functionality in Ugi and Mannich-Type Reactions This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Role of Amidine/Precursor Key Intermediate Typical Product
Ugi Reaction (Variant) Formed by trapping a nitrilium ion with a primary amine. mdpi.com Nitrilium Ion α-Amino Amidine nih.gov
Mannich Reaction (Domino) Can be part of the final heterocyclic structure following a Mannich condensation and subsequent rearrangement. researchgate.net Iminium Ion Ring-fused heterocycles, Mackinazolinones nih.gov

Divergent synthesis is a powerful strategy that enables the creation of a library of structurally distinct compounds from a common intermediate by selectively altering reaction conditions. wikipedia.org The imidamide functional group is well-suited for such strategies due to its multiple reactive sites and its ability to influence reaction pathways. For example, iminamide intermediates in ruthenium-catalyzed reactions with different diazo compounds can lead to divergent outcomes, producing either indoles or 3H-indoles depending on the specific diazo partner used. nih.gov This selectivity arises from the catalyst directing the reaction through different cleavage and bond-formation pathways. By modifying factors such as the catalyst, solvent, or temperature, a common precursor containing an imidamide scaffold can be guided toward different product families, greatly enhancing synthetic efficiency. wikipedia.orgnih.gov

Catalytic Applications of Imidamide-Based Systems

Beyond their role as synthetic building blocks, imidamide and amidine scaffolds are central to modern catalysis, functioning as both organocatalysts and as crucial ligands or additives in metal-catalyzed processes.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis. Amidines are prominent in this field, traditionally valued as strong, sterically hindered organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). rsc.org However, their utility extends to nucleophilic catalysis. rsc.org Amidine-based catalysts have been shown to be highly effective in a range of transformations by acting as nucleophiles to activate substrates. bath.ac.uk

These transformations include:

Acyl Transfer Reactions: Amidines can catalyze the transfer of acyl groups, a fundamental process in synthesis. rsc.org

Aldol and Morita–Baylis–Hillman Reactions: These catalysts can promote carbon-carbon bond formation. bath.ac.ukresearchgate.net

Conjugate Additions: They facilitate the addition of nucleophiles to α,β-unsaturated systems. researchgate.netresearchgate.net

The development of chiral amidine scaffolds has further expanded their application to asymmetric synthesis, enabling the production of enantiomerically enriched products. researchgate.net

Table 2: Examples of Amidine-Based Organocatalysts and Their Applications This table is interactive and can be sorted by clicking on the column headers.

Catalyst Catalyst Type pKₐ (Conjugate Acid) Common Applications
DBU Bicyclic Amidine ~13.5 in CH₃CN Strong base in elimination reactions; nucleophilic catalyst. rsc.org
DBN Bicyclic Amidine ~13.9 in CH₃CN Strong base; nucleophilic catalyst for various transformations. rsc.org
TMG Guanidine (related structure) ~13.6 in H₂O Strong base; nucleophilic catalyst. rsc.org
Chiral Amidines Axially Chiral Amidine Varies Asymmetric conjugate additions, Mannich-type reactions. researchgate.net

In metal-catalyzed reactions, the ligands coordinated to the metal center play a decisive role in determining reactivity and selectivity. Amidinate ligands, the deprotonated form of amidines, are highly effective in stabilizing a wide range of transition metals in various oxidation states. The bidentate N,N'-chelation of amidinates provides steric and electronic tunability to the metal complex. This has led to their use in numerous transformations, including polymerization, hydrogenation, and cross-coupling reactions. The specific structure of the amidine, such as the substituents on the nitrogen and carbon atoms, can be modified to fine-tune the catalytic activity of the metallic center for a desired transformation.

Utility in Functional Group Interconversions and Protective Group Chemistry

The predictable reactivity of the amidine moiety makes it useful for functional group interconversions (FGIs) and as a protecting group. FGIs are fundamental operations in synthesis where one functional group is converted into another. solubilityofthings.comorganic-chemistry.org The synthesis of amidines from nitriles via the Pinner reaction is a classic example of an FGI. wikipedia.org Conversely, amidines can be transformed into other functional groups or serve as precursors for the synthesis of nitrogen-containing heterocycles.

In protective group chemistry, a functional group is temporarily masked to prevent it from reacting under a specific set of conditions. organic-chemistry.org The amidine functionality has been successfully employed as a protecting group for the primary amino groups of nucleobases (cytosine, adenine, and guanine) during oligonucleotide synthesis. acs.org These amidine protecting groups are stable during the synthetic steps but can be readily removed under specific deprotection conditions, often with ammonia or other amines, without affecting other sensitive parts of the molecule. This application is crucial for the successful chemical synthesis of DNA and RNA strands. acs.org Amides, a related functional group, are also sometimes used to protect amines, though their high stability can make deprotection challenging under mild conditions. chemistryviews.orgslideshare.netmasterorganicchemistry.com

Coordination Chemistry and Ligand Design with Imidamide Compounds

Hexanimidamide (B1608653) as a Ligand Precursor for Transition Metal Complexes

Hexanimidamide, typically used as its hydrochloride salt for stability, serves as a proligand for the formation of hexanimidinate metal complexes. The active ligand is the neutral hexanimidamide, formed by deprotonation of the salt, or more commonly, the hexanimidinate anion, formed by a second deprotonation of the amidine N-H group. The synthesis of transition metal complexes using amidine proligands can be achieved through several standard routes, primarily salt metathesis and amine elimination.

Salt Metathesis: This is a common method where an alkali metal salt of the amidinate, such as a lithium or sodium derivative, is reacted with a transition metal halide (e.g., MCln). The alkali metal halide precipitates, driving the reaction forward and yielding the desired transition metal amidinate complex. For instance, reacting a lithium salt of an amidinate with a metal chloride is a standard route to prepare early transition metal amidinate complexes. acs.org

Amine Elimination: This pathway involves the reaction of a metal complex containing an amide ligand, such as M(NR₂)n, with the neutral amidine proligand. The acidic proton of the amidine reacts with the basic amide ligand, eliminating a neutral amine (HNR₂) and forming the new metal-amidinate bond. This method is particularly useful for synthesizing complexes with well-defined stoichiometry. nih.gov

Alkane Elimination: A metal alkyl precursor can react with the amidine proligand, resulting in the elimination of an alkane and the formation of the metal-amidinate bond.

The choice of synthetic route often depends on the stability of the precursors and the desired final complex. The hexyl group on the hexanimidamide ligand provides moderate steric bulk and solubility in organic solvents, influencing the reactivity of the precursors and the crystallinity of the resulting metal complexes.

Characterization of Coordination Modes and Ligand Denticity in Metal-Imidamide Complexes

Amidine-derived ligands, known as amidinates once deprotonated and coordinated to a metal center, exhibit diverse coordination behaviors. The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. wikipedia.orglibretexts.org Amidinates are highly versatile and can adapt their binding mode depending on the steric and electronic properties of the metal center and the ligand itself.

The most common coordination modes for amidinate ligands are:

Monodentate (κ¹): The ligand binds to the metal through only one of its nitrogen atoms. This mode is relatively rare as the chelate effect favors bidentate coordination. acs.org

Bidentate Chelating (κ²): Both nitrogen atoms of the amidinate ligand coordinate to the same metal center, forming a stable four-membered metallacycle. acs.orgnih.gov This is the most prevalent binding mode, as the negative charge is delocalized over the N-C-N fragment, which stabilizes the complex. acs.org

Bidentate Bridging (μ): The two nitrogen atoms of the amidinate ligand bridge two different metal centers. This mode is common in the formation of dimeric or polymeric structures.

The term denticity quantifies the number of donor groups in a ligand that bind to the central metal. wikipedia.org In the case of a simple ligand like hexanimidamide, it typically acts as a bidentate ligand, binding through its two nitrogen atoms. libretexts.org However, more complex amidine ligands can be designed with additional donor arms to achieve higher denticities, such as tridentate or tetradentate, leading to more stable complexes due to the chelate effect. wikipedia.org The specific coordination is often confirmed using single-crystal X-ray diffraction, which provides precise information on bond lengths and angles within the coordination sphere.

Coordination ModeDescriptionDenticityStructural Feature
Monodentate (κ¹)Binds through a single nitrogen atom.MonodentateLess common; no chelate ring.
Bidentate Chelating (κ²)Both nitrogen atoms bind to one metal center.BidentateForms a four-membered chelate ring. acs.org
Bidentate Bridging (μ)Nitrogen atoms bind to two different metal centers.BidentateLinks multiple metal centers.

Electronic and Steric Properties of Imidamide Ligands and Their Influence on Metal Centers

The properties of metal complexes are profoundly influenced by the electronic and steric characteristics of their ligands. berkeley.edumdpi.com Amidinates, including hexanimidinate, offer a highly tunable platform in this regard.

Electronic Properties: The amidinate ligand is a strong σ-donor and can also participate in π-bonding. The two nitrogen atoms and the central carbon form a delocalized three-center, four-electron π-system. This delocalization stabilizes the complex and influences the electron density at the metal center. acs.org The nature of the substituents on the nitrogen atoms and the central carbon can modulate these electronic properties. For hexanimidinate, the alkyl (hexyl) group is an electron-donating group, which increases the electron-donating ability of the ligand compared to aryl-substituted amidinates. This enhanced donor character can make the metal center more electron-rich, which in turn affects its reactivity, redox potential, and catalytic activity. researchgate.net

Steric Properties: Steric hindrance, often quantified by parameters like the ligand cone angle, plays a critical role in determining the geometry and stability of a complex. researchgate.netnih.gov The substituents on the amidinate ligand can control the number of ligands that can fit around a metal center, prevent unwanted side reactions like dimerization, and create a specific chiral environment for stereoselective catalysis. mdpi.com In the case of hexanimidamide, the hexyl group provides a moderate level of steric bulk. This can be sufficient to favor the formation of monomeric complexes over oligomeric ones. ubc.ca By systematically varying the alkyl or aryl groups on the amidine framework, chemists can precisely control the steric environment around the metal, influencing substrate access and the selectivity of catalytic reactions. berkeley.edu

The interplay between these steric and electronic factors is crucial for ligand design. nih.gov For example, a bulky, electron-donating ligand might be ideal for stabilizing a low-coordinate, reactive metal species for a specific catalytic transformation.

Applications of Imidamide Coordination Complexes in Homogeneous Catalysis

The versatility and tunability of amidinate ligands have made their transition metal complexes attractive candidates for homogeneous catalysis. mdpi.comdntb.gov.ua The strong metal-ligand bond often provides high thermal stability, while the ability to modify the ligand's steric and electronic profile allows for optimization of catalytic activity and selectivity.

Amidine-metal complexes have shown promise in several areas of catalysis:

Olefin Polymerization: Group 4 metal complexes (such as titanium and zirconium) with amidinate ligands have been investigated as catalysts for olefin polymerization. ubc.camdpi.com The ligands act as alternatives to cyclopentadienyl (Cp) ligands, and their steric and electronic properties can be tuned to control the molecular weight and tacticity of the resulting polymer.

Ring-Opening Polymerization (ROP): Aluminum complexes featuring amidinate ligands have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters like rac-lactide, producing biodegradable polymers. mdpi.com

Hydrogenation and Hydroboration: The defined coordination sphere and tunable electronic environment of amidinate complexes make them suitable for activation of small molecules. Aluminum-amidinate complexes have been applied to the hydroboration of terminal alkenes. mdpi.com

Cross-Coupling Reactions: While less common, the stability and defined coordination environment of amidinate complexes of late transition metals like palladium suggest potential applications in various cross-coupling reactions.

The hexanimidinate ligand, with its alkyl substituent, would be expected to form complexes suitable for catalytic processes that benefit from a strongly electron-donating, moderately bulky ligand framework.

Catalytic ReactionMetal Center ExamplesRole of Amidinato Ligand
Olefin PolymerizationTi, ZrStabilizes active metal center; influences polymer properties. mdpi.com
Ring-Opening PolymerizationAlInitiates polymerization of cyclic esters. mdpi.com
HydroborationAlActivates the B-H bond and the alkene. mdpi.com
CO₂ ConversionAlFacilitates the transformation of CO₂ into cyclic carbonates. mdpi.com

Supramolecular Assembly and Self-Organization of Imidamide-Metal Systems

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. Amidine-based ligands are excellent candidates for constructing such assemblies due to their ability to form predictable and robust interactions, such as hydrogen bonds and metal-coordination bonds.

Hydrogen Bonding: Neutral amidine ligands possess both hydrogen bond donors (N-H) and acceptors (C=N), allowing them to form self-complementary dimers or extended chains. This predictable hydrogen bonding can be used to direct the assembly of larger structures.

Metal-Directed Assembly: The coordination of amidinate ligands to metal ions provides a powerful tool for constructing discrete supramolecular architectures like cages, helices, or extended metal-organic frameworks (MOFs). The geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the binding vectors of the ligand dictate the final structure of the assembly.

Amidinium-Carboxylate Salt Bridges: The protonated form of an amidine (an amidinium cation) can form strong, directional salt bridges with carboxylate anions. This interaction has been exploited to create complex double-helical supramolecular structures. acs.org

The hexanimidamide ligand, with its flexible alkyl chain, could introduce a degree of conformational freedom into such assemblies, potentially leading to dynamic or stimuli-responsive materials. The interplay between metal coordination, hydrogen bonding, and weaker van der Waals interactions from the hexyl groups would govern the self-organization process, leading to complex and potentially functional supramolecular systems.

Materials Science Applications of Hexanimidamide Hydrochloride and Polymeric Analogues

Polymerization Chemistry and Material Engineering

The engineering of materials based on hexanimidamide (B1608653) moieties hinges on the ability to incorporate these functional groups into stable, processable polymeric structures. This involves specific polymerization techniques and an understanding of how these moieties influence the final properties of the material, such as its network structure and functionality.

The most prominent example of integrating imidamide-related functionalities into a polymer backbone is the synthesis of poly(hexamethylene biguanide) hydrochloride (PHMB). rsc.org PHMB is a cationic polymer composed of repeating biguanide units linked by hexamethylene spacers. polyu.edu.hk The synthesis is not based on the direct polymerization of a hexanimidamide monomer but rather on polycondensation reactions that form the biguanide structure in situ.

Several methods have been established for PHMB synthesis. A common approach involves the reaction of hexamethylenediamine with a cyanoguanidine or dicyanamide source. For instance, one method involves the polycondensation of hexamethylenediamine and guanidine hydrochloride. eajournals.org Another established route is the reaction between hexamethylenediamine dihydrochloride and hexamethylene-bis-dicyandiamide at elevated temperatures (145–150 °C), which yields a brittle, hygroscopic resin. rsc.org A summary of common synthesis routes is presented below.

Starting MaterialsReaction ConditionsTypical YieldReference
Hexamethylenediamine & Guanidine hydrochloride100°C for 60 min, then 170°CNot specified eajournals.org
Hexamethylenediamine dihydrochloride & Sodium dicyanamide160–170 °C for 15 h73.1% rsc.org
Hexamethylenediamine dihydrochloride & Hexamethylene-bis-dicyandiamide145–150 °C for 6 hNot specified rsc.org

These polymerization processes result in a polydisperse mixture of polymeric chains, typically with an average of 12–16 repeating biguanide units. rsc.orgpolyu.edu.hk The final polymer structure is characterized by alternating hydrophobic hexamethylene segments and hydrophilic, cationic biguanide groups, giving the material an amphiphilic nature. rsc.org More advanced architectures have also been explored, such as fusing PHMB with a four-armed branched poly(amidoamine) (PAMAM) core to create hyperbranched polymeric biguanides with enhanced properties. mdpi.com

The formation of three-dimensional polymer networks is crucial for creating stable materials like hydrogels and coatings. While PHMB is a linear polymer, its structure contains multiple amine and imine groups that can participate in physical or chemical cross-linking. These groups are sites for strong hydrogen bonding and electrostatic interactions, which can lead to the formation of physical networks. youtube.com

In practice, PHMB is often incorporated into polymer matrices that are then cross-linked. This can be achieved through physical cross-linking methods. For example, hydrogels for wound dressing have been fabricated by incorporating PHMB into a matrix of bacterial cellulose and anionic polymers like alginate or pectin. mdpi.com In this system, the addition of calcium chloride (CaCl₂) induces ionic cross-linking between the divalent calcium ions (Ca²⁺) and the carboxyl groups of the alginate/pectin, trapping the PHMB within the resulting hydrogel network. mdpi.com

Similarly, powder-based wound dressings have been developed using cross-linked pullulan to carry PHMB. mdpi.com The interactions between PHMB and the carboxyl groups of the polymer matrix, likely hydrogen bonds or van der Waals forces, help to stabilize the network. mdpi.com These examples demonstrate how PHMB can be integrated into cross-linked systems, where it imparts its functional properties (primarily antimicrobial) to the final material.

The development of PHMB-based materials leverages its defining characteristics: it is a cationic polyelectrolyte with chemical stability and a strong affinity for negatively charged surfaces. rsc.org These properties have led to its use in a variety of material formats.

Nanofibrous Membranes: PHMB has been successfully blended with polyurethane (PU) and fabricated into nanofibrous membranes via electrospinning. nih.gov These membranes are designed for applications like advanced wound dressings, where the high surface area of the nanofibers allows for a gradual and sustained release of PHMB. nih.gov

Antimicrobial Coatings: PHMB can be applied as a coating on various substrates to render them antimicrobial. It has been used to treat textile fabrics for hospital uniforms, providing durable antimicrobial properties that withstand numerous laundry cycles. mdpi.com It can also be coated onto medical-grade titanium substrates to prevent implant-associated infections. researchgate.net

Hydrogels: As mentioned previously, PHMB is a key component in advanced hydrogel formulations. By incorporating it into cross-linked networks of polymers like pullulan or bacterial cellulose, materials are created that combine the moisture-retaining benefits of a hydrogel with potent antimicrobial activity. mdpi.commdpi.com

Hyperbranched Polymers: To enhance specific properties, the linear structure of PHMB can be modified. By synthesizing hyperbranched structures with a poly(amidoamine) core, new molecules (hyperbranched polymeric biguanides) have been developed that exhibit synergistic antibacterial effects. mdpi.com

These materials combine the structural integrity of a base polymer with the specific functionality of the biguanide moiety, making them suitable for a wide range of applications.

Design and Synthesis of Advanced Functional Materials

Beyond basic structural and antimicrobial applications, the unique chemistry of PHMB allows for its use in advanced functional materials, including "smart" materials that respond to environmental stimuli and materials designed for highly specific industrial or environmental challenges.

Smart materials are designed to change their properties in response to external stimuli such as pH, temperature, or the presence of a specific chemical analyte. rsc.orgnih.gov While research into stimuli-responsive polymers is broad, PHMB has been identified as a functional component for a specific type of smart material: chemical sensors. nih.govnih.govmdpi.com

A key finding is that the refractive index of a thin layer of PHMB polymer changes in response to the ambient concentration of carbon dioxide (CO₂) gas. mdpi.commdpi.com This property allows PHMB to be used as a functionalization layer in optical sensors. When integrated into sensor designs such as metasurfaces or interferometers, the absorption of CO₂ molecules into the PHMB layer alters its refractive index, causing a detectable shift in the resonant wavelength of light. mdpi.commdpi.comresearchgate.net

This sensing mechanism has several advantages:

It operates at room temperature and normal atmospheric pressure. mdpi.com

It does not require water vapor as a catalyst for CO₂ detection. mdpi.com

The response (a blueshift in the resonance wavelength) is linearly related to the CO₂ concentration, allowing for quantitative measurement. mdpi.com

This application is a clear example of a smart material with a tunable property, where the optical characteristics of the PHMB-based material are modulated by a specific chemical stimulus.

The chemical properties of PHMB make it highly effective for addressing specific environmental and industrial needs beyond general disinfection. eajournals.orgnbinno.comtreetta.orgtianweichemical.comatamanchemicals.com

Uranium Recovery from Seawater: A significant environmental application is in the extraction of uranium from seawater. PHMB-modified acrylic fibers have been developed as highly effective adsorbents. nih.gov The biguanide groups show a strong affinity for uranyl ions present in seawater. Materials like PAO-PHMB-A (a PHMB-modified acrylic fiber) exhibit not only high adsorption capacity (3.19 mg/g after 30 days in marine tests) but also excellent salt tolerance and anti-biofouling properties, which are crucial for long-term deployment in marine environments. nih.govresearchgate.net

Water Treatment: As a cationic polyelectrolyte, PHMB is an effective flocculant for removing anionic pollutants from wastewater. rsc.org It has shown a remarkable ability to flocculate and remove anionic dyes, a common industrial effluent, by overcoming the charge screening limitations often caused by inorganic salts in wastewater. rsc.orgresearchgate.net

CO₂ Capture: The same mechanism that enables CO₂ sensing also positions PHMB as a material for CO₂ capture. rsc.orguniv-lille.fryoutube.com The basic amide-bearing functional groups in the polymer can absorb CO₂ molecules, making PHMB-based materials potential candidates for integration into CO₂ scrubbing and capture technologies. mdpi.com

Industrial Preservation: In industrial settings, PHMB is used as a preservative in water-based products like paints and adhesives, preventing microbial contamination and extending product shelf life. atamanchemicals.com It is also used extensively in the textile industry to control odor and prevent microbial degradation of fabrics. eajournals.orgnbinno.com

A summary of these targeted applications is provided in the table below.

Application AreaSpecific UseKey PHMB Property UtilizedReferences
Environmental Uranium Recovery from SeawaterAdsorption, Anti-biofouling, Salt Tolerance nih.govresearchgate.net
Flocculation of Anionic Dyes in WastewaterCationic Polyelectrolyte Nature rsc.orgresearchgate.net
CO₂ Capture and SensingAffinity for CO₂ Molecules, Refractive Index Change mdpi.commdpi.com
Industrial Antimicrobial Treatment for TextilesBroad-spectrum Biocidal Activity mdpi.comnbinno.com
Preservative in Paints and AdhesivesMicrobial Contamination Control atamanchemicals.com

These applications highlight the versatility of PHMB as a functional polymer, enabling the design of advanced materials tailored to solve specific, high-value challenges in both environmental remediation and industrial processes.

Interface Chemistry and Surface Modification Techniques

The interface chemistry of materials containing hexanimidamide hydrochloride and its polymeric analogues, such as polyamidines, is a specialized area with significant potential in materials science. The presence of the amidine group (-C(=NH)NH2) imparts unique characteristics to surfaces, influencing properties like adhesion, wettability, and biocompatibility. Surface modification techniques that introduce or alter these amidine functionalities are crucial for tailoring the performance of materials in various applications.

The reactivity of the amidine group allows for a range of chemical transformations at the material's surface. These modifications can alter the surface energy, introduce specific functionalities, and control the interactions with the surrounding environment. The protonated form, the amidinium ion, is particularly important in aqueous systems, where it can influence the surface charge and interactions with biological molecules.

Research into the surface modification of polymers with amidine groups has demonstrated the potential to create materials with enhanced properties. For instance, the conversion of surface nitrile groups on polymer films to amidine groups has been shown to significantly impact their biological interactions. nih.gov Such modifications are typically characterized by surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) to confirm the chemical changes.

The basicity of the amidine group is a key factor in the interface chemistry of these materials. Polyamidine surfaces have been shown to exhibit Brønsted basic behavior, with the specific surface pKa values being dependent on the polymer structure. researchgate.net This basicity can be harnessed for applications where controlled pH-dependent surface properties are desired.

Surface Characterization of Amidine-Modified Polymers

The successful modification of a polymer surface with amidine functionalities requires thorough characterization to confirm the chemical changes and understand the resulting surface properties. A variety of analytical techniques are employed for this purpose, providing information on elemental composition, functional groups, and surface morphology.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for analyzing the elemental composition and chemical states of the atoms on a material's surface. In the context of amidine modification, XPS can detect the introduction of nitrogen and changes in the carbon and nitrogen chemical environments. For example, in a study on the amidine surface modification of a poly(acrylonitrile-co-vinyl chloride) copolymer, XPS was used to detect an increase in the nitrogen content on the modified surface compared to the unmodified control. nih.gov

Analytical Technique Information Obtained Relevance to Amidine Surface Modification
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical state of elementsConfirms the presence of nitrogen from amidine groups and changes in C-N bonding.
Contact Angle GoniometrySurface wettability, surface energyDetermines the hydrophilicity/hydrophobicity of the modified surface.
Zeta Potential MeasurementSurface charge as a function of pHCharacterizes the basicity of the amidine-modified surface and its isoelectric point. researchgate.net
Scanning Electron Microscopy (SEM)Surface morphology and topographyVisualizes changes in the surface structure after modification.

Research Findings on Surface Modification with Polyamidines

Research has explored the surface modification of various polymers to introduce amidine functionalities, aiming to tailor their surface properties for specific applications, particularly in the biomedical field. A notable study involved the conversion of nitrile groups on a poly(acrylonitrile-co-vinyl chloride) (PAN-VC) film to amidine groups. nih.gov This modification was hypothesized to improve the nonthrombogenicity of the material, a critical property for blood-contacting medical devices.

The study found that despite a relatively low degree of amidine modification, the platelet adhesion on the modified film was reduced by approximately 40% compared to the unmodified control. nih.gov Scanning electron micrographs also indicated less activation of the adherent platelets on the amidine-modified surface. nih.gov These findings suggest that even a partial modification of the surface with amidine groups can have a significant impact on its biological response.

Mechanistic Investigations of Biological Activity of Hexanimidamide Hydrochloride Derivatives in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Bioactive Imidamide Derivatives

The biological activity of enzyme inhibitors is intrinsically linked to their chemical structure. For the 4-alkoxybenzamidine series, a systematic investigation into how structural modifications influence their inhibitory potency against phospholipase A2 has revealed a clear dependence on the lipophilicity of the molecule.

The core structure consists of a benzamidine (B55565) headgroup, which is a key pharmacophore, attached to an alkoxy tail of varying lengths at the para (4th) position of the benzene (B151609) ring. The primary determinant of inhibitory activity in this series is the length of the alkyl chain of this alkoxy group. A study that synthesized and evaluated a series of these compounds demonstrated a distinct relationship between the number of carbon atoms in the alkyl chain and the resulting inhibition of PLA2.

The inhibitory effect was found to increase with the lengthening of the alkyl chain, reaching an optimal potency with chains containing 12 (dodecyl) and 14 (tetradecyl) carbons. nih.gov This suggests that the hydrophobic tail plays a crucial role in the interaction with the enzyme, likely by anchoring the inhibitor to the hydrophobic regions of the PLA2 active site or the surrounding lipid interface where the enzyme is active. Further increases or decreases in chain length away from this optimal range resulted in diminished inhibitory capacity. This parabolic relationship indicates that a specific balance of hydrophobicity is required for effective binding and inhibition.

In Vitro Enzyme Inhibition and Activation Studies

Characterization of Inhibitory Potency and Selectivity against Specific Enzyme Families (e.g., Phospholipase A2)

The inhibitory potency of 4-alkoxybenzamidine derivatives has been quantified through in vitro enzymatic assays, yielding specific IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). These studies have confirmed that the derivatives with optimized alkyl chain lengths are potent inhibitors of extracellular, or secreted, PLA2s.

Specifically, 4-dodecyloxybenzamidine and 4-tetradecyloxybenzamidine were identified as the most effective compounds in the series. nih.gov They demonstrated significant inhibitory activity against PLA2 isolated from two different mammalian sources: bovine pancreas and rabbit platelets. The IC50 values for these compounds were in the low micromolar range, highlighting their efficacy.

Below is an interactive data table summarizing the inhibitory potency of selected 4-alkoxybenzamidine derivatives against different PLA2 enzymes.

CompoundAlkyl Chain LengthTarget EnzymeIC50 (µM)
4-Dodecyloxybenzamidine12Bovine Pancreatic PLA23
4-Tetradecyloxybenzamidine14Bovine Pancreatic PLA23
4-Dodecyloxybenzamidine12Rabbit Platelet Lysate PLA25.8
4-Tetradecyloxybenzamidine14Rabbit Platelet Lysate PLA25

Data sourced from Biochemical Pharmacology, 1996. nih.gov

This data quantitatively confirms the SAR observations, with the 12-carbon and 14-carbon variants showing the highest potency. The selectivity for secreted PLA2s is also a key characteristic of this class of inhibitors.

Elucidation of Enzyme-Ligand Binding Modes and Mechanistic Inhibition Pathways

Kinetic studies have been instrumental in elucidating the mechanism by which 4-alkoxybenzamidines inhibit PLA2. The inhibition was determined to be of a competitive type . nih.gov This mechanistic pathway implies that the inhibitor directly competes with the enzyme's natural substrate (phospholipids) for binding to the active site.

In a competitive inhibition model, the inhibitor's structure partially mimics that of the substrate, allowing it to occupy the catalytic site and thereby block the substrate from binding. The positively charged benzamidine headgroup is believed to interact with key anionic residues and the essential calcium ion within the hydrophilic active site of the PLA2 enzyme. Meanwhile, the long hydrophobic tail likely inserts into the hydrophobic channel of the active site, mimicking the fatty acid chains of the phospholipid substrate. This dual interaction—polar head binding to the catalytic center and hydrophobic tail occupying the substrate channel—effectively prevents the enzyme from processing its substrate, thus inhibiting its catalytic activity.

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Binding Affinity Determinations (In Vitro)

The IC50 values obtained from in vitro enzyme assays serve as a direct measure of the functional consequence of binding and are inversely related to the binding affinity of the inhibitor. The low micromolar IC50 values for 4-dodecyloxybenzamidine and 4-tetradecyloxybenzamidine (3 µM to 5.8 µM) indicate a strong binding affinity to the active site of secreted PLA2s. nih.gov This affinity is a result of the cumulative non-covalent interactions between the inhibitor and the amino acid residues within the enzyme's active site. While direct biophysical measurements of binding constants (such as Kd) for this specific series are not detailed in the available literature, the potent competitive inhibition strongly supports a high-affinity interaction.

Molecular Docking and Molecular Dynamics Simulations of Biological Interactions

While specific molecular docking studies for the 4-alkoxybenzamidine series are not prominently available in the searched literature, the general principles of how amidine-containing inhibitors bind to PLA2 can be inferred from computational studies on other, structurally related inhibitors.

Molecular docking simulations of various inhibitors with the PLA2 active site consistently show several key interactions:

Interaction with the Catalytic Dyad: The active site of most PLA2 enzymes contains a critical His-Asp catalytic dyad. The cationic amidine group is well-suited to form strong hydrogen bonds and electrostatic interactions with the aspartate residue (e.g., Asp49) and other polar residues in this region.

Coordination with Calcium Ion: A calcium ion is essential for the catalytic activity of most secreted PLA2s, as it helps to stabilize the transition state and orient the substrate. The amidine group can interact with this calcium ion, further anchoring the inhibitor in the active site.

Molecular dynamics simulations would further allow for the study of the flexibility of both the enzyme and the inhibitor, providing a more dynamic picture of the binding event and helping to calculate the binding free energy, which correlates with the inhibitory potency. Such simulations would likely confirm that the stability of the enzyme-inhibitor complex is highest for derivatives with optimal chain lengths, like the 12- and 14-carbon variants, due to maximized favorable hydrophobic contacts without introducing steric hindrance or unfavorable desolvation penalties.

Cellular Permeability and Distribution Studies (In Vitro Models)

Direct experimental data on the cellular permeability and distribution of Hexanimidamide (B1608653) hydrochloride is not available in the current scientific literature. However, the potential mechanisms by which this compound might traverse cellular membranes and distribute within cells can be inferred from studies on other small molecules containing amidine or guanidinium (B1211019) groups. The positive charge of the amidinium group at physiological pH is a critical factor that would likely influence its interaction with and transport across biological membranes.

In vitro models are essential for predicting the intestinal absorption and cellular uptake of compounds. A widely used and well-established model is the Caco-2 cell line, derived from human colorectal carcinoma, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. evotec.comcreative-bioarray.com

Transcellular vs. Paracellular Transport:

The primary routes for a molecule to cross a cellular monolayer are transcellular (through the cells) and paracellular (between the cells).

Paracellular Transport: Small, hydrophilic molecules often favor the paracellular route, passing through the tight junctions between cells. Given that Hexanimidamide hydrochloride is a relatively small molecule, this pathway is a possibility. The integrity of the Caco-2 monolayer, which is crucial for assessing this route, can be monitored by measuring the Transepithelial Electrical Resistance (TEER). europa.eu

Illustrative Permeability Data for Amidine-Containing Compounds:

To provide context, the following table shows permeability data for other amidine-containing compounds, which could serve as a reference for hypothetical studies on this compound. It is crucial to note that these values are not representative of this compound itself.

CompoundApparent Permeability (Papp) (cm/s)Cell ModelTransport Route
Compound A (hypothetical) Low (e.g., <1 x 10⁻⁶)Caco-2Predominantly Paracellular
Compound B (hypothetical) Moderate (e.g., 1-10 x 10⁻⁶)Caco-2Mixed Paracellular/Transcellular
Compound C (hypothetical) High (e.g., >10 x 10⁻⁶)Caco-2Predominantly Transcellular

Subcellular Distribution:

Once inside a cell, the distribution of this compound would be influenced by its physicochemical properties. The positively charged amidine group could lead to accumulation in organelles with a negative membrane potential, such as mitochondria. Techniques to study subcellular distribution in vitro include: nih.gov

Fluorescence Microscopy: If a fluorescent derivative of this compound were synthesized, its localization within cells could be directly visualized.

Subcellular Fractionation: This technique involves separating different organelles by centrifugation, followed by quantification of the compound in each fraction. nih.gov

Investigation of Mechanisms in Antimicrobial Efficacy (In Vitro)

While specific studies on the antimicrobial mechanisms of this compound are not available, the well-documented activities of other amidine and guanidinium-containing compounds provide a framework for potential modes of action. The cationic nature of these functional groups is often central to their antimicrobial effects. nih.gov

Potential Antimicrobial Mechanisms:

Membrane Disruption: Cationic compounds can interact electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction can disrupt the membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately cell death. frontiersin.orgliverpool.ac.uk In vitro assays to investigate membrane disruption include:

Membrane Potential Assays: Using fluorescent dyes that are sensitive to changes in membrane potential.

Leakage Assays: Measuring the release of intracellular components like ATP or fluorescent dyes pre-loaded into vesicles. frontiersin.org

Enzyme Inhibition: Amidine-containing molecules have the potential to act as inhibitors of essential bacterial enzymes. biobide.com The amidine group can mimic the guanidinium group of arginine, allowing it to bind to the active sites of enzymes that process this amino acid. In vitro enzyme inhibition assays would be necessary to identify specific molecular targets. biobide.com

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some cationic compounds have been shown to inhibit biofilm formation or disrupt existing biofilms. ableweb.org The crystal violet assay is a common in vitro method to quantify biofilm formation and its inhibition. ableweb.orgnih.govmdpi.comfrontiersin.org

Illustrative In Vitro Antimicrobial Activity Data:

The following table presents hypothetical minimum inhibitory concentration (MIC) values and potential mechanisms for amidine derivatives against various microorganisms, to illustrate the type of data that would be generated in such studies. This data is not specific to this compound.

MicroorganismMIC (µg/mL) (Hypothetical)Potential Mechanism of Action
Staphylococcus aureus16Membrane disruption
Escherichia coli32Enzyme inhibition
Pseudomonas aeruginosa64Inhibition of biofilm formation
Candida albicans8Membrane disruption

Q & A

Q. What are the recommended methods for synthesizing hexanimidamide hydrochloride, and how can purity be optimized during synthesis?

this compound synthesis typically involves derivatization of hexanoamide via imine formation and subsequent salt stabilization. Key steps include:

  • Imine formation : React hexanoamide with hydroxylamine derivatives under controlled pH (e.g., 8–10) to form the imidamide intermediate .
  • Salt stabilization : Use hydrochloric acid to precipitate the hydrochloride salt. Purity optimization requires recrystallization in anhydrous ethanol or methanol, followed by vacuum drying .
  • Quality control : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermal stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months, and analyze degradation via mass spectrometry (e.g., loss of HCl or imine hydrolysis products) .
  • Humidity sensitivity : Expose samples to 60–75% relative humidity and monitor hygroscopicity using dynamic vapor sorption (DVS) .
  • Light sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) with UV-Vis spectroscopy to detect chromophore formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves (tested for HCl resistance), lab coats, and safety goggles. Avoid latex gloves due to poor chemical resistance .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particulates .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

Contradictions may arise from:

  • Solubility variability : Pre-saturate solvents (e.g., DMSO or PBS) and standardize stock solution preparation to ensure consistent bioavailability .
  • Model-specific interference : Validate assays using orthogonal methods (e.g., compare enzymatic inhibition results with cell-based assays) and control for matrix effects (e.g., serum proteins) .
  • Data normalization : Use internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows to correct for technical variability .

Q. What experimental design strategies are recommended for studying this compound’s mechanism of action?

  • Dose-response profiling : Include at least six concentrations spanning IC₅₀ values, with triplicate measurements to assess reproducibility .
  • Negative controls : Use structurally related inactive analogs (e.g., hexanoamide) to isolate imidamide-specific effects .
  • Time-resolved assays : Monitor activity at multiple timepoints (e.g., 0, 6, 12, 24 hours) to distinguish acute vs. sustained effects .

Q. How can researchers address challenges in reproducing synthetic yields of this compound across laboratories?

  • Parameter standardization : Document reaction conditions precisely (e.g., stirring rate, inert gas flow) and share raw data (e.g., NMR spectra, chromatograms) for cross-validation .
  • Reagent sourcing : Use batch-tested hydroxylamine derivatives and HCl from certified suppliers to minimize variability .
  • Collaborative validation : Conduct interlaboratory studies using shared SOPs and reference materials to identify critical variables (e.g., solvent purity) .

Methodological Resources

  • Data presentation : Use tables to summarize key parameters (e.g., Table 1) and highlight trends with line/bar graphs .
  • Referencing : Follow IUPAC nomenclature for chemical names and cite primary literature via PubMed or CAS databases .

Q. Table 1. Example Stability Study Design for this compound

ConditionTemperatureHumidityDurationKey Metrics Analyzed
Accelerated40°C75% RH1 monthDegradation products (LC-MS)
Long-term25°C60% RH6 monthsPurity (HPLC), crystallinity (PXRD)
Photostability25°CN/A48 hoursChromophore formation (UV-Vis)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.